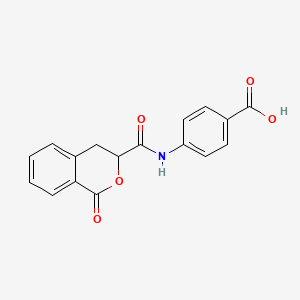

4-(1-Oxoisochroman-3-carboxamido)benzoic acid

Description

4-(1-Oxoisochroman-3-carboxamido)benzoic acid is a synthetic benzoic acid derivative featuring a substituted isochroman-3-carboxamido group at the para position of the aromatic ring. The compound’s structure integrates a fused bicyclic isochroman system (1-oxo group) linked via an amide bond to the benzoic acid backbone.

Properties

IUPAC Name |

4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(18-12-7-5-10(6-8-12)16(20)21)14-9-11-3-1-2-4-13(11)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNGSOKXZWNOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of isochroman derivatives with benzoic acid derivatives under specific conditions. One common method includes the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Acidic hydrolysis of these enaminoketones then yields the desired isochroman derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yield reagents, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxoisochroman-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-(1-Oxoisochroman-3-carboxamido)benzoic acid and related compounds:

Research Implications and Gaps

While 4-(1-Oxoisochroman-3-carboxamido)benzoic acid shares functional motifs with its analogs, its distinct bicyclic framework may confer novel stereoelectronic effects or binding affinities. Future studies should prioritize:

- Experimental determination of its biological activity (e.g., enzyme inhibition assays).

- Computational modeling to compare its conformational flexibility with oxazolidinone or pyrrolidone derivatives.

- Exploration of synthetic scalability using automated pipelines (e.g., SHELXC/SHELXD for crystallography ).

Biological Activity

4-(1-Oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid is C₁₈H₁₅NO₃, with a molecular weight of approximately 332.35 g/mol. The compound features both carboxylic acid and amide functional groups, which are crucial for its reactivity and interactions within biological systems. Its structure incorporates an isoquinoline moiety, which may enhance its pharmacological relevance by influencing its binding affinity to biological targets.

Synthesis Methods

The synthesis of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid can be achieved through various methods, often involving multi-step organic synthesis techniques. Common approaches include:

- Acylation reactions : To form the isoquinoline derivative.

- Condensation reactions : For introducing the amide functional group.

- Purification techniques : Such as chromatography to achieve desired purity levels.

Biological Activity

Although specific biological activities of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid remain under investigation, preliminary studies indicate potential pharmacological effects similar to those observed in structurally related compounds. Notable activities of similar compounds include:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acid | Fluorene core structure | Antitumor activity |

| Benzoic Acid | Simple carboxylic acid structure | Preservative, antimicrobial |

| 2-(Quinoline-8-carboxamido)-benzoic acid | Quinoline moiety | Antimicrobial, anticancer |

The unique combination of the isoquinoline derivative with benzoic acid functionalities in 4-(1-Oxoisochroman-3-carboxamido)benzoic acid may provide distinctive biological activities not present in simpler compounds.

Potential Therapeutic Applications

Research suggests that compounds with similar structural characteristics often exhibit significant biological activities, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.